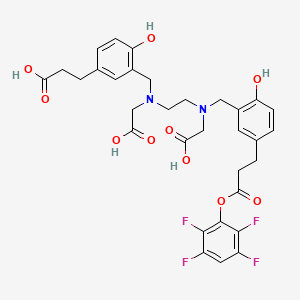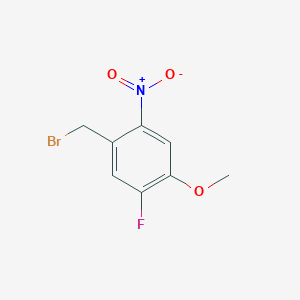
5-Fluoro-4-methoxy-2-nitrobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methoxy-2-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzyl bromide, characterized by the presence of fluorine, methoxy, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide typically involves the bromination of 5-Fluoro-4-methoxy-2-nitrotoluene. The process can be summarized as follows:
Starting Material: 5-Fluoro-4-methoxy-2-nitrotoluene.
Bromination: The toluene derivative is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the benzylic position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-methoxy-2-nitrobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 5-Fluoro-4-methoxy-2-nitrobenzyl derivatives with various functional groups.
Reduction: Formation of 5-Fluoro-4-methoxy-2-aminobenzyl bromide.
Oxidation: Formation of 5-Fluoro-4-methoxy-2-nitrobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Fluoro-4-methoxy-2-nitrobenzyl bromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties enable the production of advanced polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack.
Molecular Targets and Pathways
In biological systems, the compound may target enzymes and proteins, modifying their activity through covalent bonding
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-nitrobenzyl bromide: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-2-nitrobenzyl bromide:
4-Methoxy-5-nitrobenzyl bromide: Different positioning of the nitro group, leading to variations in reactivity.
Uniqueness
5-Fluoro-4-methoxy-2-nitrobenzyl bromide is unique due to the combined presence of fluorine, methoxy, and nitro groups. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C8H7BrFNO3 |
|---|---|
Molekulargewicht |
264.05 g/mol |
IUPAC-Name |
1-(bromomethyl)-5-fluoro-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-3-7(11(12)13)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HYEFCMJGHRVKLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
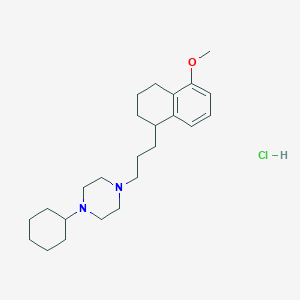
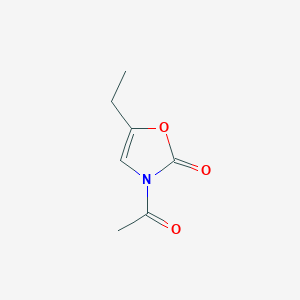
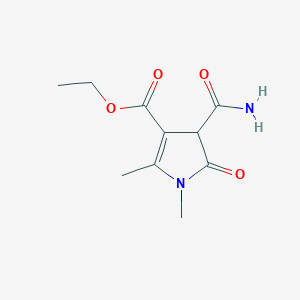
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
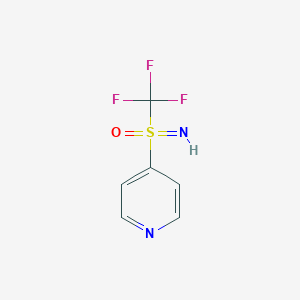
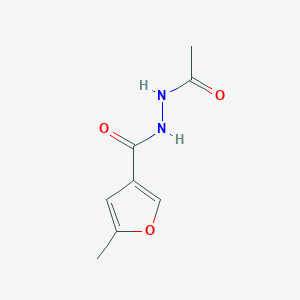

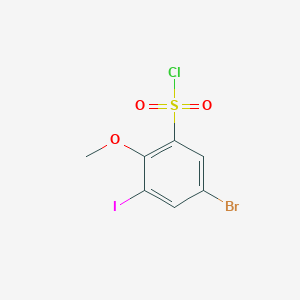
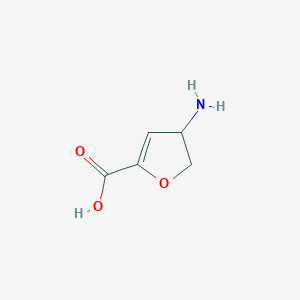
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
